molecular formula C4Cl2F4 B1583189 1,2-Dichlorotetrafluorocyclobutene-1 CAS No. 377-93-5

1,2-Dichlorotetrafluorocyclobutene-1

Cat. No. B1583189
CAS RN: 377-93-5
M. Wt: 194.94 g/mol
InChI Key: KAHIKRWJVIBASP-UHFFFAOYSA-N
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Description

1,2-Dichlorotetrafluorocyclobutene-1 (DTB) is a chemical compound with the formula C4Cl2F4. Its molecular weight is 194.942 .


Synthesis Analysis

A novel strategy for the preparation of DTB was proposed via a catalytic gas-phase process of fluorination using hexachlorobutadiene (HCBD) and anhydrous HF . CrOx/ZnO catalysts with different promoters (Ni, Cu, In, Al) were prepared by a precipitate method and the optimum reaction conditions were investigated . The highest activity was achieved on the Cr–Ni–Zn catalyst, whose yield of DTB reached 90% by a multiple cycle reaction .


Molecular Structure Analysis

The molecular structure of DTB is represented by the formula C4Cl2F4 .


Chemical Reactions Analysis

The synthesis of DTB involves a catalytic gas-phase process of fluorination using hexachlorobutadiene (HCBD) and anhydrous HF . The reaction pathway for this synthetic route was revealed through a series of studies .


Physical And Chemical Properties Analysis

The boiling point of DTB is 340.2 K .

Scientific Research Applications

Molecular Structure Analysis

1,2-Dichlorotetrafluorocyclobutene's molecular structure has been a subject of extensive study. Thomassen and Hedberg (1990) used electron diffraction to determine its structure, finding it to have symmetry C2υ with specific bond distances and angles (Thomassen & Hedberg, 1990). This foundational work aids in understanding the chemical's reactivity and potential applications.

Reactions with Macrocycle Amines

Research by Gupta, Kirchmeier, and Shreeve (1994) explored the reactions of 1,2-dichlorotetrafluorocyclobutene with triazamacrocyclic amines, leading to the formation of various products. Their study, which included X-ray diffraction analysis, contributes to the understanding of its reactivity with nitrogen-containing cycles (Gupta, Kirchmeier, & Shreeve, 1994).

Vibrational Spectra Analysis

The vibrational spectra of 1,2-dichlorotetrafluorocyclobutene have been recorded by Klaeboe, Nielsen, and Powell (1987) in various states including vapor, solution, and solids. This research provides insights into its vibrational properties, which are essential for understanding its behavior under different physical conditions (Klaeboe, Nielsen, & Powell, 1987).

Synthesis Strategies

Zhou et al. (2017) developed a novel strategy for synthesizing 1,2-dichlorotetrafluorocyclobutene via a catalytic gas-phase process. Their research not only provides a new method of synthesis but also explores the reaction pathway, offering a deeper understanding of its chemical formation (Zhou, Zhang, He, & Zhou, 2017).

Electron Attachment and Detachment Studies

Research by Doren et al. (2003) on electron attachment and detachment to/from 1,2-dichlorotetrafluorocyclobutene has provided valuable information on its electronic properties. This work contributes to the understanding of its electron affinity and behavior in electronic applications (Doren et al., 2003).

Solid State Analysis

Colmenero and Lunelli's (2022) study on the crystal structures, vibrational spectra, and mechanical and thermodynamic properties of fluorine-substituted cyclobutenes, including 1,2-dichlorotetrafluorocyclobutene, in the solid state offers insights into its physical properties. This research is crucial for applications in material science and engineering (Colmenero & Lunelli, 2022).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheets (SDS) for 1,2-Dichlorotetrafluorocyclobutene-1 .

properties

IUPAC Name

1,2-dichloro-3,3,4,4-tetrafluorocyclobutene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F4/c5-1-2(6)4(9,10)3(1,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHIKRWJVIBASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(C1(F)F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191137
Record name 1,2-Dichlorotetrafluorocyclobutene-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichlorotetrafluorocyclobutene-1

CAS RN

377-93-5
Record name 1,2-Dichlorotetrafluorocyclobutene-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dichlorotetrafluorocyclobutene-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Dichlorotetrafluorocyclobut-1-ene
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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